![molecular formula C12H12N2O B1414729 3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-amine CAS No. 1020955-13-8](/img/structure/B1414729.png)
3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-amine
Overview
Description
Scientific Research Applications
Cancer Chemoprevention
The indene derivative has been explored for its potential in cancer chemoprevention. It acts as a Retinoic Acid Receptor α (RARα) agonist , which plays a pivotal role in cellular differentiation and apoptosis . This is particularly important in the context of acute promyelocytic leukemia (APL), where differentiation therapy using all-trans-retinoic acid (ATRA) has been a standard treatment. Indene derivatives like 3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-amine could offer more stable alternatives with fewer side effects.
Future Directions
The future directions for research on “3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-amine” could include elucidating its synthesis process, determining its molecular structure, studying its chemical reactions, understanding its mechanism of action, and assessing its physical and chemical properties. Safety and hazard assessments would also be crucial for handling this compound .
properties
IUPAC Name |
3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-12-7-11(14-15-12)10-5-4-8-2-1-3-9(8)6-10/h4-7H,1-3,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDNADPDZXJANA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C3=NOC(=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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